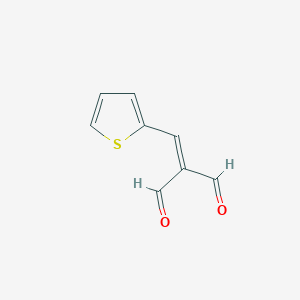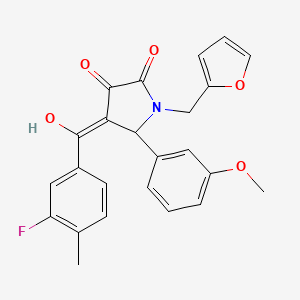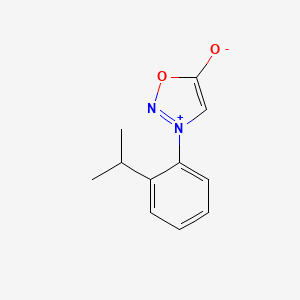![molecular formula C29H37FN2O5 B12029128 1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 618073-17-9](/img/structure/B12029128.png)
1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de 1-[2-(dietilamino)etil]-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-5-[4-(pentiloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos, típicamente comenzando con la preparación del núcleo de pirrol-2-ona. La ruta sintética puede incluir:
Formación del núcleo de Pirrol-2-ona: Este paso implica la ciclación de precursores apropiados en condiciones controladas.
Reacciones de Sustitución: Introducción de los grupos dietilaminoetil, fluoro-metoxibenzoil, hidroxi y pentiloxi fenil a través de varias reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y reducir los costos, empleando a menudo catalizadores y procesos automatizados.
Análisis De Reacciones Químicas
1-[2-(dietilamino)etil]-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-5-[4-(pentiloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes o aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Hidrólisis: Los enlaces éster o amida pueden hidrolizarse en condiciones ácidas o básicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios ácidos o bases para la hidrólisis.
Aplicaciones Científicas De Investigación
1-[2-(dietilamino)etil]-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-5-[4-(pentiloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(dietilamino)etil]-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-5-[4-(pentiloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
1-[2-(dietilamino)etil]-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-5-[4-(pentiloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona se puede comparar con compuestos similares como:
- 1-[2-(dietilamino)etil]-4-(3-fluoro-4-metilbenzoil)-3-hidroxi-5-[4-(pentiloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona .
- 1-[2-(dietilamino)etil]-5-(4-etoxifenil)-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona .
Estos compuestos comparten estructuras centrales similares pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y posibles aplicaciones
Propiedades
Número CAS |
618073-17-9 |
|---|---|
Fórmula molecular |
C29H37FN2O5 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(4Z)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-pentoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H37FN2O5/c1-5-8-9-18-37-22-13-10-20(11-14-22)26-25(27(33)21-12-15-24(36-4)23(30)19-21)28(34)29(35)32(26)17-16-31(6-2)7-3/h10-15,19,26,33H,5-9,16-18H2,1-4H3/b27-25- |
Clave InChI |
BIPNFQYATIQWER-RFBIWTDZSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CCN(CC)CC |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12029045.png)
![[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12029050.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029068.png)
![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12029082.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)

![Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029105.png)
![11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12029113.png)


![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12029133.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)
